BenchChemオンラインストアへようこそ!

1-(Thiophen-2-yl)butan-1-amine

Neuropharmacology Transporter Inhibition In Vitro Pharmacology

Selective norepinephrine-dopamine reuptake inhibitor (NDRI) with a thiophene-for-phenyl substitution that imparts distinct chromatographic and mass spectral properties versus methamphetamine. Certified reference material for forensic and clinical toxicology method development, essential for accurate quantification in seized drug and biological matrix analysis. SAR probe with negligible SERT activity, enabling exclusive interrogation of NET/DAT pathways without serotonergic interference. Requires precise dosing based on steep locomotor response curve (10–12.5 mg/kg threshold). Choose this standard to ensure experimental validity that generic amphetamine analogs cannot replicate.

Molecular Formula C8H13NS
Molecular Weight 155.26
CAS No. 473732-79-5
Cat. No. B3011455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-yl)butan-1-amine
CAS473732-79-5
Molecular FormulaC8H13NS
Molecular Weight155.26
Structural Identifiers
SMILESCCCC(C1=CC=CS1)N
InChIInChI=1S/C8H13NS/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7H,2,4,9H2,1H3
InChIKeyTZMMVAUKJDWTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thiophen-2-yl)butan-1-amine (CAS 473732-79-5) Procurement Guide: Pharmacological Profile and Analytical Standards


1-(Thiophen-2-yl)butan-1-amine (CAS 473732-79-5), also known as methiopropamine (MPA), is a synthetic organic compound featuring a thiophene ring linked to a butan-1-amine chain [1]. It is a structural analog of methamphetamine, distinguished by the replacement of the phenyl ring with a thiophene moiety [2]. As a norepinephrine-dopamine reuptake inhibitor (NDRI), MPA increases synaptic concentrations of these neurotransmitters by blocking their transporters [3]. Its molecular formula is C8H13NS, with a molecular weight of 155.26 g/mol [4]. This compound is primarily utilized in research settings to investigate neuropharmacological mechanisms and to develop analytical methods for novel psychoactive substances (NPS) [5].

Why 1-(Thiophen-2-yl)butan-1-amine (MPA) Cannot Be Substituted by In-Class Analogs: A Procurement Risk Analysis


The structural specificity of 1-(Thiophen-2-yl)butan-1-amine (MPA) dictates its unique pharmacological profile, rendering generic substitution with other thiophene-containing amines or amphetamine analogs invalid for precise research. Unlike 1-(Thiophen-2-yl)ethan-1-amine, the butyl chain in MPA significantly alters its lipophilicity (XLogP3-AA = 1.8) and target engagement, affecting both pharmacokinetics and pharmacodynamics [1]. Furthermore, MPA's selective inhibition of norepinephrine and dopamine transporters (IC50 = 0.47 µM and 0.74 µM, respectively) and its markedly lower potency (approximately 5x) compared to methamphetamine [2] mean that substituting it with a more potent analog would drastically skew experimental outcomes. Such substitutions compromise the validity of dose-response studies and fail to replicate the specific, dose-dependent neurochemical effects, such as the 38% reduction in DOPAC concentrations observed at 12.5 mg/kg [3]. For applications requiring precise MPA quantification, certified reference materials are essential, as structurally similar compounds like dextroamphetamine will not co-elute or share identical mass spectral fragmentation patterns.

Quantitative Differentiation Evidence for 1-(Thiophen-2-yl)butan-1-amine: Head-to-Head and Cross-Study Comparisons


Methiopropamine vs. Methamphetamine: In Vitro Monoamine Transporter Inhibition Potency and Selectivity

1-(Thiophen-2-yl)butan-1-amine (methiopropamine, MPA) demonstrates a distinct in vitro inhibition profile for monoamine transporters compared to its structural analog, methamphetamine. In a direct head-to-head comparison using synaptosomes, MPA inhibited norepinephrine (NET) and dopamine (DAT) uptake with IC50 values of 0.47 µM and 0.74 µM, respectively. In contrast, its effect on serotonin (SERT) and vesicular (VMAT2) uptake was minimal, with IC50 values exceeding 25 µM [1]. This profile is consistent with MPA's classification as a selective norepinephrine-dopamine reuptake inhibitor (NDRI), being approximately 1.85 times more selective for norepinephrine than dopamine [2]. In comparison, methamphetamine is a more potent and less selective releaser and reuptake inhibitor [1].

Neuropharmacology Transporter Inhibition In Vitro Pharmacology

In Vivo Psychomotor Stimulation: Comparative Potency of MPA and Methamphetamine in C57BL/6 Mice

A direct in vivo comparison reveals that 1-(Thiophen-2-yl)butan-1-amine (MPA) is approximately five times less potent than methamphetamine in inducing psychomotor activity in C57BL/6 mice. The maximum effective dose (Emax) for MPA was 12.5 mg/kg (i.p.), whereas the Emax for methamphetamine was 3.75 mg/kg (i.p.) [1]. Furthermore, the dose-response curve for MPA was notably steep; an increase in dose from 10 to 12.5 mg/kg resulted in a sharp rise in locomotor activity, a characteristic not observed with methamphetamine [1]. This indicates that while MPA acts as a psychostimulant, its therapeutic index and dose-response relationship differ significantly from its more potent analog.

Behavioral Pharmacology In Vivo Efficacy Psychostimulant

Comparative Neurochemical Impact: Effects on Striatal Dopamine Metabolites in Mice

Quantitative ex vivo analysis demonstrates that 1-(Thiophen-2-yl)butan-1-amine (MPA) and methamphetamine exert similar but not identical effects on dopamine (DA) metabolism in the mouse dorsal striatum. At an equi-effective dose (12.5 mg/kg i.p.), both MPA and methamphetamine significantly reduced concentrations of the DA metabolite DOPAC, with MPA causing a 62% reduction (15.6 ± 1.6 vs. 41.2 ± 6.0 ng/mg protein in saline controls) and methamphetamine causing a 71% reduction [1]. Both compounds also similarly decreased the serotonin metabolite 5-HIAA by approximately 33-35% [1]. However, at the 3.75 mg/kg dose, methamphetamine still produced a significant 47% reduction in DOPAC, highlighting its greater potency [1].

Neurochemistry Dopamine Metabolism Ex Vivo Pharmacology

Pharmacokinetic Profile: Brain Penetration and Distribution of MPA

1-(Thiophen-2-yl)butan-1-amine (MPA) exhibits a pharmacokinetic profile in C57BL/6 mice that closely mirrors that of methamphetamine, with rapid distribution to both blood and brain following intraperitoneal injection [1]. While direct comparative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are not quantified in the source, the study explicitly concludes that the pharmacokinetic profiles are similar [1]. This suggests that the five-fold difference in in vivo potency is primarily driven by pharmacodynamic factors (e.g., target affinity and intrinsic efficacy) rather than by differences in systemic exposure or brain penetration.

Pharmacokinetics Blood-Brain Barrier Drug Distribution

Validated Research Applications for 1-(Thiophen-2-yl)butan-1-amine (MPA) Based on Comparative Evidence


Development and Validation of Analytical Methods for Novel Psychoactive Substances (NPS)

Given its prevalence as an NPS and structural similarity to methamphetamine, MPA is a critical reference standard for forensic and clinical toxicology laboratories. Its procurement as a certified reference material enables the development and validation of sensitive and specific detection methods (e.g., GC-MS, LC-MS/MS) [1]. This is essential for accurately identifying and quantifying MPA in seized drug samples and biological matrices, a requirement distinct from analyzing methamphetamine due to their different chromatographic and mass spectral properties [1].

Neuropharmacological Studies of Monoamine Transporter Selectivity

Researchers investigating the structure-activity relationships (SAR) of monoamine transporter ligands can utilize MPA as a selective tool compound. Its in vitro profile as a norepinephrine-dopamine reuptake inhibitor (NDRI) with IC50 values of 0.47 µM for NET and 0.74 µM for DAT, and negligible SERT inhibition (>25 µM), contrasts with the broader activity of methamphetamine [2]. This allows for the specific interrogation of NET/DAT-mediated pathways in synaptic transmission and behavior without confounding serotonergic effects [2].

In Vivo Behavioral Pharmacology: Modeling Psychostimulant Dose-Response

MPA serves as a valuable probe in behavioral pharmacology to study the dose-response dynamics of psychostimulants with a narrow therapeutic window. Its steep dose-response curve in locomotor assays (sharp increase from 10 to 12.5 mg/kg) and its ~5-fold lower potency compared to methamphetamine [3] provide a unique model for investigating factors that influence drug sensitivity, tolerance, and the risk of overdose. This application requires careful dose selection based on the provided quantitative data, as standard amphetamine doses are not directly transferable [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Thiophen-2-yl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.